2-(3,4-Difluorophenyl)acetimidamide
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Overview
Description
2-(3,4-Difluorophenyl)acetimidamide is a chemical compound with the molecular formula C8H8F2N2. It is characterized by the presence of a difluorophenyl group attached to an acetimidamide moiety. This compound is used in various scientific research applications due to its unique properties.
Scientific Research Applications
2-(3,4-Difluorophenyl)acetimidamide is utilized in various scientific research fields, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)acetimidamide typically involves the reaction of 3,4-difluorobenzylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,4-Difluorobenzylamine} + \text{Acetonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)acetamide
- 2-(3,4-Difluorophenyl)acetonitrile
- 2-(3,4-Difluorophenyl)acetic acid
Uniqueness
2-(3,4-Difluorophenyl)acetimidamide is unique due to its specific structural features, such as the presence of both difluorophenyl and acetimidamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H3,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEFTLQZLSGPAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=N)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400074 |
Source
|
Record name | (3,4-Difluorophenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885965-89-9 |
Source
|
Record name | (3,4-Difluorophenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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